N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide belongs to a class of compounds known as 5-(5-alkynyl-2-thienyl)pyrazole derivatives. This particular derivative has been explored in the context of cannabinoid receptor research. Specifically, it exhibits activity as a potent and selective cannabinoid-1 receptor (CB1) antagonist. []
Although a specific synthesis route for this exact molecule is not described in the provided literature, the general synthesis of related 5-(5-alkynyl-2-thienyl)pyrazole derivatives often involves replacing the pyrazole 5-aryl substituent of a known CB1 antagonist, SR141716A [N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide], with a 2-thienyl moiety appended with an appropriate alkynyl unit. [] This process likely involves several steps, including:
N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide acts as a CB1 receptor antagonist. [] While the precise binding interactions are unknown, it likely exerts its antagonist effects by binding to the CB1 receptor, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). This, in turn, prevents the activation of downstream signaling pathways associated with CB1 receptor activation.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2